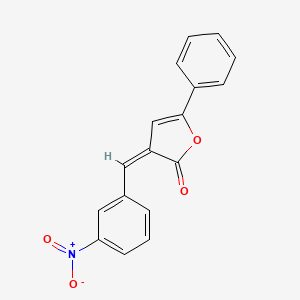
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as A-317491, is a selective antagonist of the purinergic receptor P2X3. This compound has been extensively studied for its potential therapeutic applications in pain management and other disorders related to sensory nerves.
Mecanismo De Acción
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide acts as a selective antagonist of the purinergic receptor P2X3, which is involved in the transmission of pain signals in sensory nerves. By blocking this receptor, N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can reduce the sensitivity of sensory nerves and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the activity of sensory nerves in various animal models, leading to a reduction in pain and inflammation. It has also been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling. Additionally, N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its selectivity for the P2X3 receptor, which minimizes off-target effects and reduces the risk of toxicity. However, its complex synthesis and limited availability can make it difficult to use in certain experiments. Additionally, its effectiveness may vary depending on the specific animal model or cell type being studied.
Direcciones Futuras
There are several potential future directions for research on N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective P2X3 antagonists with improved pharmacokinetic properties. Another area of interest is the investigation of the role of P2X3 receptors in other sensory disorders, such as itch and taste. Finally, the potential use of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other pain medications or anti-inflammatory agents is also an area of active research.
Métodos De Síntesis
The synthesis of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 2-chloro-5-nitrobenzoic acid with isobutylamine, followed by a series of steps involving reduction, acylation, and sulfonylation. The final product is purified using column chromatography and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been widely studied for its potential use in pain management and other sensory disorders. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of neuropathic pain, migraine, and other conditions. It has also been investigated for its potential use in bladder dysfunction, asthma, and other respiratory disorders.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylpropyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)11-17-16(19)15-10-14(5-4-13(15)3)23(20,21)18-6-8-22-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLAGWPOXITKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

